4-Ethyl-4-methylcyclohexanone

Description

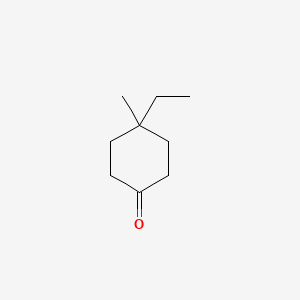

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-4-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-3-9(2)6-4-8(10)5-7-9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABKONZEVCZGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(=O)CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597915 | |

| Record name | 4-Ethyl-4-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35155-49-8 | |

| Record name | 4-Ethyl-4-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethyl 4 Methylcyclohexanone

Alkylation Approaches to Cyclohexanone (B45756) Derivatives

The alkylation of cyclohexanone is a fundamental and powerful method for forming new carbon-carbon bonds at the α-position to the carbonyl group. This multi-step process involves the generation of a nucleophilic enolate anion followed by its reaction with electrophilic alkylating agents. The synthesis of 4-ethyl-4-methylcyclohexanone via this route requires a sequential alkylation strategy.

Enolate Anion Formation Strategies

The initial and critical step in alkylation is the deprotonation of the ketone at the α-carbon to form an enolate anion. The choice of base and reaction conditions is crucial for efficiently generating the enolate. While common bases like hydroxide (B78521) can deprotonate α-hydrogens, the equilibrium often favors the starting ketone. pressbooks.pub To drive the reaction to completion and form the enolate quantitatively, a much stronger, non-nucleophilic base is required. pressbooks.pub

Lithium diisopropylamide (LDA) is the most commonly employed base for this purpose. pressbooks.pubvaia.com Prepared from diisopropylamine (B44863) and an alkyllithium (e.g., n-butyllithium) at low temperatures, typically -78 °C, LDA is a strong but sterically hindered base. pressbooks.pub This bulkiness minimizes side reactions, such as nucleophilic attack on the carbonyl carbon. pressbooks.pubvaia.com The use of a strong base like LDA ensures that the ketone is almost completely converted to its enolate form before the alkylating agent is introduced, which helps prevent self-condensation reactions. pressbooks.pubquimicaorganica.org

Table 1: Bases for Enolate Formation

| Base | pKa of Conjugate Acid | Typical Conditions | Characteristics |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | ~15.7 | Protic Solvent (e.g., H₂O, EtOH) | Weaker base, establishes equilibrium with ketone. pressbooks.pub |

| Lithium Diisopropylamide (LDA) | ~35 | Aprotic Solvent (e.g., THF), -78 °C | Strong, bulky, non-nucleophilic; drives complete enolate formation. pressbooks.pubvaia.com |

Alkylation with Alkyl Halides (e.g., Ethyl Bromide, Methyl Iodide)

Once the enolate anion is formed, it acts as a potent carbon-centered nucleophile. quimicaorganica.org It can then react with an electrophilic alkyl halide in a classic SN2 reaction to form a new carbon-carbon bond. libretexts.org For the synthesis of this compound, this process would be carried out sequentially. First, the cyclohexanone enolate is treated with an ethyl halide, such as ethyl bromide, to form 2-ethylcyclohexanone (B1346015). Following purification, a second enolate is generated from 2-ethylcyclohexanone, which is then quenched with a methyl halide, like methyl iodide, to yield the final product. quimicaorganica.org

The reaction is most effective with primary alkyl halides and methyl halides due to the steric sensitivity of the SN2 mechanism. pressbooks.pub The irreversible nature of the alkylation with an alkyl halide means the reaction is under kinetic control, where the major product is formed via the lowest energy transition state. ubc.ca

Regioselectivity in Alkylation Reactions

When alkylating an unsymmetrical ketone like 2-ethylcyclohexanone, the issue of regioselectivity arises, as deprotonation can occur on either side of the carbonyl group. This leads to two different enolates: the kinetic enolate and the thermodynamic enolate. pressbooks.pub

Kinetic Enolate: This enolate is formed faster and results from the removal of a proton from the less sterically hindered α-carbon. pressbooks.pub Its formation is favored by using a bulky base like LDA at low temperatures (-78 °C) in an aprotic solvent. pressbooks.pubquimicaorganica.org These conditions make the deprotonation irreversible.

Thermodynamic Enolate: This enolate is the more stable of the two, typically being more substituted. pressbooks.pub Its formation is favored under conditions that allow for equilibrium to be established, such as using a smaller, weaker base at higher temperatures. pressbooks.pub

In the synthesis of this compound, the starting material is the symmetrical cyclohexanone. After the first alkylation (e.g., with an ethyl group), the resulting 2-ethylcyclohexanone is unsymmetrical. To form the desired product, the second alkylation (with a methyl group) must occur at the same carbon, C-2. This requires controlling the regioselectivity to favor the formation of the more substituted enolate (the thermodynamic enolate) before adding the methyl halide. However, direct dialkylation at the same carbon can be challenging and may lead to mixtures of products. quimicaorganica.orglibretexts.org A common issue is polyalkylation, where multiple alkyl groups are added. quimicaorganica.org

Hydrogenation-Based Syntheses

An alternative synthetic route involves the catalytic hydrogenation of a pre-functionalized unsaturated ring system. This approach builds the carbon skeleton first and then reduces one or more double bonds to achieve the final saturated ketone.

Catalytic Hydrogenation of Substituted Cyclohexenes or Cyclohexadienes

This methodology starts with a precursor such as 4-ethyl-4-methylcyclohex-2-en-1-one. The synthesis of this intermediate can be achieved through various methods, often involving Robinson annulation or other ring-forming reactions. Once the α,β-unsaturated ketone is obtained, the carbon-carbon double bond can be selectively reduced while leaving the carbonyl group intact. This selective hydrogenation yields the target this compound. researchgate.netresearchgate.net

The hydrogenation of cyclohexenone to cyclohexanone is a well-established transformation. researchgate.net The process can also start from a cyclohexadiene derivative, which would require the reduction of two double bonds. researchgate.net This pathway offers excellent control over the position of the substituents, as they are incorporated into the ring before the final reduction step.

Hydrogenation Catalyst Systems and Conditions

The selective hydrogenation of the C=C bond in a cyclohexenone derivative is typically achieved using heterogeneous catalysts containing noble metals. The choice of catalyst and reaction conditions is critical to ensure high selectivity and yield. researchgate.net

Table 2: Common Catalyst Systems for Cyclohexene(one) Hydrogenation

| Catalyst | Support | Typical Conditions | Notes |

|---|---|---|---|

| Palladium (Pd) | Activated Carbon (Pd/C) | H₂ gas (1-5 bar), 20-50 °C, Solvent (e.g., Ethanol (B145695), Ethyl Acetate) | Highly common and effective for C=C hydrogenation. google.com |

| Platinum (Pt) | MCM-41, SiO₂, Al₂O₃ | H₂ gas, varying pressures and temperatures | Can achieve 100% selectivity for cyclohexanone from cyclohexenone. researchgate.net |

| Rhodium (Rh) | SiO₂, Ionic Liquid Phases | Mild conditions (e.g., H₂ gas, room temp to 80 °C) | Effective for hydrogenating aromatic ketones to cyclohexane (B81311) derivatives. nih.gov |

The reaction is generally carried out under a hydrogen atmosphere at pressures ranging from atmospheric to several bars. google.comresearchgate.net Solvents like ethanol or ethyl acetate (B1210297) are commonly used. The temperature is often kept moderate (20-80 °C) to prevent over-reduction of the carbonyl group to an alcohol. google.comnih.gov For instance, palladium on carbon (Pd/C) is a widely used catalyst that can selectively reduce the alkene double bond in the presence of the ketone. google.com Similarly, rhodium- and platinum-based catalysts have demonstrated high activity and selectivity for this type of transformation. researchgate.netnih.gov

Advanced Synthetic Strategies and Optimization Techniques

Advanced synthetic strategies for preparing this compound focus on improving efficiency, yield, and purity. These techniques include the development of one-pot syntheses, rigorous optimization of reaction conditions, and precise monitoring and purification methods.

One-Pot Synthesis Approaches

One-pot synthesis, a strategy that combines multiple reaction steps in a single vessel without isolating intermediates, offers significant advantages in terms of efficiency and resource utilization. researchgate.net For the synthesis of substituted cyclohexanones, a one-pot approach can be designed to proceed through a series of reactions such as a Diels-Alder reaction followed by hydrolysis. For instance, the reaction of nitrostyrenes with a diene can be conducted in a single pot to yield a cyclohexene, which is then hydrolyzed to the corresponding cyclohexanone. beilstein-journals.org This methodology can be adapted for the synthesis of this compound by selecting appropriately substituted starting materials.

Another one-pot approach involves the reaction of α-tosyloxy ketones or α-halo ketones with sodium azide (B81097) and a terminal alkyne in an aqueous solution of polyethylene (B3416737) glycol (PEG 400). chapman.edu This "click chemistry" approach first generates an α-azido ketone in situ, which then undergoes a cycloaddition with the alkyne. chapman.edu While this specific example leads to triazoles, the principle of in-situ generation and subsequent reaction can be applied to other synthetic targets.

Reaction Condition Optimization (e.g., pH, Temperature, Solvent Polarity)

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, solvent, and the molar ratio of reactants.

For instance, in the synthesis of related cyclohexanone derivatives, temperature control has been shown to be crucial. Lowering the reaction temperature can improve diastereoselectivity and enantioselectivity, although it may require longer reaction times. researchgate.net In the context of hydrogenation reactions to produce cyclohexanones, a temperature of 150°C has been found to be optimal in certain procedures.

The choice of solvent is also a significant factor. In the synthesis of 4-methylcyclohexanone (B47639) oxime, ethanol was found to be a better solvent than methanol (B129727) for reducing side reactions. For the hydrogenation of 4-ethyl-4-methylphenol to the corresponding cyclohexanone, tert-butanol (B103910) is a suitable solvent. The polarity of the solvent can influence reaction rates and selectivity.

The pH of the reaction medium can also play a critical role. For example, in the oxidative cleavage of a methoxy (B1213986) group to form a ketone, the pH is adjusted to 5 using oxalic acid.

A systematic approach to optimization, such as the "9+4+1 method" developed for flow microwave reactors, can rapidly identify the best reaction conditions by performing a limited number of experiments. nii.ac.jp This method involves creating a three-dimensional surface of reaction outcomes based on an initial set of experiments and then refining the conditions to achieve the highest yield. nii.ac.jp

Table 1: Optimized Conditions for Phenol (B47542) Hydrogenation

| Parameter | Details |

| Catalyst | 5% Pd/C modified with K₂CO₃ |

| Solvent | tert-Butanol |

| Temperature | 150°C |

Monitoring Reaction Progress (e.g., Thin-Layer Chromatography)

Thin-layer chromatography (TLC) is a widely used technique for monitoring the progress of a chemical reaction. ukessays.com It allows for the rapid and qualitative assessment of the consumption of starting materials and the formation of products. In the synthesis of this compound, TLC can be used to determine the optimal reaction time and to ensure the reaction has gone to completion before workup. researchgate.net

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel. ukessays.com The plate is then placed in a developing chamber with a suitable solvent system. ukessays.com The different components of the reaction mixture will travel up the plate at different rates depending on their polarity, allowing for their separation and visualization. ukessays.com For example, in the synthesis of chalcones, the reaction progress is monitored by TLC, and the reaction is stopped once the starting material is consumed. rsc.org

Purification Methodologies

After the synthesis is complete, the crude product must be purified to remove any unreacted starting materials, byproducts, or catalysts. Common purification techniques for ketones like this compound include distillation, recrystallization, and column chromatography.

Distillation is a suitable method for purifying liquid products with a sufficiently high boiling point. For instance, the crude product from the hydrogenation of 4-ethyl-4-methylphenol is purified by distillation to yield the final product with high purity.

Recrystallization is a technique used to purify solid compounds. researchgate.net In the synthesis of related compounds, recrystallization from solvents like ethanol or a mixture of ethyl acetate and hexane (B92381) has been shown to be effective. chapman.edursc.org

Column chromatography is a versatile purification technique that can be used for both solid and liquid compounds. researchgate.net It involves passing the crude product through a column packed with a stationary phase, such as silica gel, and eluting with a suitable solvent system. researchgate.net

In some cases, a chemical treatment may be used to remove specific impurities before distillation. For example, crude cyclohexanone can be treated with inorganic or organic acids or ion exchangers to degrade impurities, which can then be more easily separated by distillation. google.com

Table 2: Comparison of Purification Techniques

| Purification Method | Description | Applicability |

| Distillation | Separation of liquids based on boiling point differences. | Suitable for liquid products like this compound. |

| Recrystallization | Purification of solids by dissolving in a hot solvent and allowing crystals to form upon cooling. researchgate.net | Applicable if the product is a solid at room temperature or can be derivatized to a solid. |

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. researchgate.net | A versatile method for both liquid and solid products, offering high purity. researchgate.net |

Custom Synthesis Approaches

Custom synthesis approaches for this compound may be developed to meet specific research or industrial needs. These approaches can involve the design of novel synthetic routes or the adaptation of existing methodologies.

One such custom approach could involve the use of brominated cyclohexane intermediates. Although a patent for the synthesis of 4-methylcyclohexanone utilizes this method, it could be adapted for this compound by starting with a different precursor. The synthesis would involve the preparation of 1-methoxy-4-ethyl-4-methyl-6-bromocyclohexane, followed by oxidation and dehydrohalogenation to form the ketone.

Another custom strategy could be based on the reaction of 4-methylcyclohexanone with benzylamine (B48309) to form a Schiff's base, which is then treated with a strong base. google.com This method, used for the synthesis of trans-4-methylcyclohexylamine, could potentially be modified for the synthesis of this compound. google.com

Reactivity and Mechanistic Investigations of 4 Ethyl 4 Methylcyclohexanone

Oxidation Reactions

The oxidation of 4-ethyl-4-methylcyclohexanone can lead to a variety of products, including lactones, carboxylic acids, and diketones, depending on the reaction conditions and the oxidizing agent employed.

Baeyer–Villiger Oxidations: Regioselectivity and Enantioselectivity

The Baeyer-Villiger oxidation is a significant reaction for this compound, converting the cyclic ketone into a lactone through the insertion of an oxygen atom adjacent to the carbonyl group. ucl.ac.uk This reaction's outcome is governed by regioselectivity—which of the two alpha-carbon atoms to the carbonyl group is migrated—and enantioselectivity, which is relevant when a prochiral ketone is converted into a chiral lactone.

Enzyme-Catalyzed Oxidations (e.g., CHMO-Type, CPMO-Type Enzymes)

Baeyer-Villiger monooxygenases (BVMOs) are enzymes that catalyze Baeyer-Villiger oxidations with high chemo-, regio-, and enantioselectivity. researchgate.net Cyclohexanone (B45756) monooxygenase (CHMO) and cyclopentanone (B42830) monooxygenase (CPMO) are two well-studied types of BVMOs. rug.nl

In the biotransformation of this compound, CHMO-type enzymes have been shown to produce the corresponding lactone with good yields and high enantiomeric excesses, around 80%. rug.nl In contrast, CPMO-type enzymes exhibit much lower selectivity while producing the same lactone enantiomer. rug.nl This highlights the sensitivity of enzyme-substrate interactions to the nature of the substituents on the cyclohexanone ring. For instance, most BVMOs tested effectively convert 4,4-dimethylcyclohexanone, with the exception of one variant that showed low reactivity. rug.nl

The use of whole-cell biotransformations with recombinant OTEMO (2-oxo-Δ3-4,5,5-trimethylcyclopentenylacetyl-CoA monooxygenase) has demonstrated unique enantiocomplementarity to the action of CHMO, proving particularly useful for the oxidation of 4-substituted cyclohexanones. nih.gov Screening of various 4-substituted cyclohexanones with small to medium substituents at the C-4 position using recombinant OTEMO resulted in enantiopure lactones with excellent yields. nih.gov

A chemoenzymatic method for the asymmetric Baeyer-Villiger oxidation of 4-methylcyclohexanone (B47639) has also been developed, yielding (R)-4-methylcaprolactone. rsc.orgnih.gov This method utilizes Candida antarctica lipase (B570770) B, (±)-4-methyloctanoic acid, and aqueous hydrogen peroxide. rsc.orgnih.gov

Steric and Electronic Effects on Reactivity

The regioselectivity of the Baeyer-Villiger oxidation is influenced by both steric and electronic effects. rug.nl Generally, the group that is more substituted and thus better able to stabilize a positive charge (the more nucleophilic carbon center) preferentially migrates. rug.nlnih.gov This is known as the electronic effect. acs.org

Steric effects also play a crucial role, particularly in enzyme-catalyzed reactions. acs.org The migrating group must be anti-periplanar to the O-O bond of the peroxy intermediate, a requirement known as the primary stereoelectronic effect. acs.orgwikipedia.org This alignment facilitates optimal orbital overlap. wikipedia.org A secondary stereoelectronic effect involves the anti-periplanar alignment of a lone pair on the former carbonyl oxygen with the migrating group. wikipedia.org In some cases, steric hindrance within the enzyme's active site can force the migration of a less-substituted group, leading to the formation of "abnormal" lactones not typically seen in chemical oxidations. rug.nlacs.org This demonstrates how enzymatic control can override standard electronic preferences. nih.gov

In the case of this compound, the differing bulk of the ethyl and methyl groups influences the stereochemical outcome of the reaction. The larger ethyl group can sterically hinder the approach of the oxidizing agent or the binding within an enzyme's active site, thereby affecting the enantioselectivity.

Comparative Studies with Analogous Cyclohexanones

Comparative studies highlight the distinct reactivity of this compound. For example, while CHMO-type enzymes provide high enantioselectivity with this compound, they are less effective with 4,4-dimethylcyclohexanone. In contrast, the biooxidation of 4-hydroxy-4-methylcyclohexanone (B91476) can lead to either the (+) or (-) lactone depending on whether a CHMO or CPMO-type enzyme is used, a flexibility not observed with the 4-ethyl-4-methyl derivative. rug.nl

The oxidation of various substituted cyclohexanones has been studied to understand the influence of the substituent on the reaction outcome. For instance, the oxidation of 4-methylcyclohexanone has been shown to primarily yield 4-methyl adipic acid with high selectivity. bibliotekanauki.pl The oxidation of 3-methylcyclohexanone (B152366) results in a mixture of 3-methyl-adipic and 2-methyl-adipic acids. bibliotekanauki.pl

The table below summarizes the results of Baeyer-Villiger oxidations for this compound and its analogs with different enzyme types.

| Substrate | Enzyme Type | Major Product(s) | Enantiomeric Excess (e.e.) |

| This compound | CHMO-type | Corresponding lactone | >80% rug.nl |

| This compound | CPMO-type | Corresponding lactone | <50% rug.nl |

| 4,4-Dimethylcyclohexanone | Most BVMOs | Corresponding lactone | - |

| 4-Hydroxy-4-methylcyclohexanone | CHMO-type | (-)-lactone | - rug.nl |

| 4-Hydroxy-4-methylcyclohexanone | CPMO-type | (+)-lactone | Moderate rug.nl |

Other Oxidation Pathways (e.g., Formation of Carboxylic Acids or Diketones)

Besides the Baeyer-Villiger oxidation, this compound can be oxidized to form other products such as carboxylic acids or diketones. The oxidation of cyclic ketones with oxygen or air in the presence of transition metal salts as catalysts can yield dicarboxylic acids. bibliotekanauki.plresearchgate.net For example, the oxidation of 4-methylcyclohexanone can lead to 4-methyl adipic acid. bibliotekanauki.pl Common oxidizing agents for converting ketones to carboxylic acids include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3).

The formation of diketones from cyclohexanone derivatives is also possible. For instance, 1,4-cyclohexanedione (B43130) can be prepared through the oxidation of cyclohexanone. orgsyn.org It is plausible that under specific oxidative conditions, this compound could be converted to a corresponding diketone. Aliphatic acyclic diketones can be metabolized through oxidation of a terminal methyl group to yield ketocarboxylic acids. inchem.org

Reduction Reactions

Reduction reactions of this compound typically convert the ketone functional group into an alcohol or a hydrocarbon. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The reduction of substituted cyclohexanones, including 4-methylcyclohexanone, has been carried out using biocatalytic methods with Baker's Yeast, as well as electrochemical methods, to produce the corresponding alcohols. fortunejournals.com

The table below lists the common reagents and major products for the reduction of this compound.

| Reagent | Major Product |

| Sodium borohydride (NaBH4) | 4-Ethyl-4-methylcyclohexanol |

| Lithium aluminum hydride (LiAlH4) | 4-Ethyl-4-methylcyclohexanol |

| Hydrogen gas with metal catalyst | 4-Ethyl-4-methylcyclohexane smolecule.com |

| Baker's Yeast (biocatalytic) | 4-Ethyl-4-methylcyclohexanol fortunejournals.com |

Stereoselective Reduction Pathways (e.g., Biological Reductions)

The reduction of the carbonyl group in this compound can lead to the formation of two diastereomeric alcohols: cis- and trans-4-ethyl-4-methylcyclohexanol. The stereoselectivity of this reduction is highly dependent on the nature of the reducing agent and the reaction conditions.

Chemical reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used. For substituted cyclohexanones, the facial selectivity of the hydride attack (axial vs. equatorial) determines the stereochemistry of the resulting alcohol. acs.org Generally, small nucleophilic hydrides like NaBH₄ tend to favor axial attack, leading to the formation of the equatorial alcohol as the major product. acs.org Conversely, bulkier hydride reagents preferentially attack from the less hindered equatorial face, yielding the axial alcohol. acs.org

Biological reductions, often employing whole-cell biocatalysts such as baker's yeast (Saccharomyces cerevisiae), offer an alternative pathway with potentially high stereoselectivity. polimi.itscribd.com These enzyme-catalyzed reductions can produce optically active alcohols, which are valuable chiral building blocks. sci-hub.seresearchgate.net For instance, the bioreduction of substituted cyclohexanones by various fungi, including Aspergillus and Rhizopus species, has been shown to yield specific stereoisomers. scribd.com In the case of 4-methylcyclohexanone, bioreduction has been reported to preferentially yield the cis-4-methylcyclohexanol. scribd.com While specific data for this compound is not extensively documented, the principles of enzymatic reduction suggest that biocatalysts can provide access to specific stereoisomers of 4-ethyl-4-methylcyclohexanol. polimi.it

| Reducing Agent/Catalyst | Expected Major Product (based on analogs) | Stereoselectivity Principle |

| Sodium Borohydride (NaBH₄) | trans-4-Ethyl-4-methylcyclohexanol (equatorial OH) | Axial attack of small hydride |

| Lithium Aluminum Hydride (LiAlH₄) | trans-4-Ethyl-4-methylcyclohexanol (equatorial OH) | Axial attack of small hydride |

| Bulky Hydride Reagents | cis-4-Ethyl-4-methylcyclohexanol (axial OH) | Equatorial attack to avoid steric hindrance |

| Saccharomyces cerevisiae | Potentially high stereoselectivity for one diastereomer | Enzyme-controlled facial selectivity |

| Aspergillus sp. / Rhizopus sp. | Preferential formation of one diastereomer | Enzyme-controlled facial selectivity |

Formation of Alcohols and Hydrocarbons

The primary products of the reduction of this compound are the corresponding secondary alcohols, cis- and trans-4-ethyl-4-methylcyclohexanol. These reactions are typically carried out using hydride reducing agents such as NaBH₄ or LiAlH₄ in suitable solvents like methanol (B129727), ethanol (B145695), or tetrahydrofuran. rsc.org

The resulting alcohols can be further converted into hydrocarbons. A common method to achieve this is through dehydration of the alcohol to form an alkene. This is typically accomplished by treating the alcohol with a strong acid, such as phosphoric acid or sulfuric acid, and heating the reaction mixture. This process would yield 4-ethyl-4-methylcyclohexene. Subsequent hydrogenation of the alkene would lead to the formation of ethylmethylcyclohexane, a saturated hydrocarbon.

Substitution Reactions (e.g., Halogenation, Hydroxylation)

This compound can undergo substitution reactions, primarily at the α-carbon positions (the carbon atoms adjacent to the carbonyl group).

Halogenation: The α-halogenation of ketones is a well-established reaction that typically proceeds via an enol or enolate intermediate. masterorganicchemistry.com Under acidic conditions, the ketone tautomerizes to its enol form, which then acts as a nucleophile and attacks the halogen (e.g., Br₂, Cl₂). masterorganicchemistry.com This results in the formation of an α-haloketone. For this compound, this would yield 2-halo-4-ethyl-4-methylcyclohexanone. The reaction can be carried out using reagents like bromine in acetic acid or N-bromosuccinimide (NBS). masterorganicchemistry.comnih.gov

Hydroxylation: The α-hydroxylation of ketones introduces a hydroxyl group at the α-position, forming an α-hydroxyketone. koreascience.kr This transformation can be achieved using various oxidizing agents. A common method involves the use of hypervalent iodine compounds, such as iodosobenzene, in the presence of a base or acid. koreascience.kr For this compound, this reaction would produce 2-hydroxy-4-ethyl-4-methylcyclohexanone. medchemexpress.com This moiety is a key structural feature in many biologically active molecules. koreascience.kr

| Reaction | Reagent Example(s) | Product |

| α-Halogenation (Bromination) | Br₂/Acetic Acid, NBS | 2-Bromo-4-ethyl-4-methylcyclohexanone |

| α-Hydroxylation | Iodosobenzene/Base or Acid | 2-Hydroxy-4-ethyl-4-methylcyclohexanone |

Nucleophilic Addition Mechanisms at the Carbonyl Center

The carbonyl group of this compound is electrophilic and susceptible to nucleophilic attack. This is a fundamental reaction of ketones, leading to the formation of a tetrahedral intermediate. The mechanism begins with the nucleophile attacking the partially positive carbonyl carbon, breaking the C=O pi bond and moving the electron pair onto the oxygen atom to form an alkoxide intermediate. Subsequent protonation of the alkoxide yields the final addition product.

Condensation Reactions

Aldol (B89426) Condensation Reactions with Aromatic Aldehydes

This compound can act as a nucleophile in aldol condensation reactions after deprotonation at one of its α-carbons to form an enolate. This enolate can then attack an electrophilic carbonyl compound, such as an aromatic aldehyde (e.g., benzaldehyde (B42025) or p-nitrobenzaldehyde), which lacks α-hydrogens and therefore cannot self-condense. researchgate.netajgreenchem.com The initial reaction is an aldol addition, forming a β-hydroxyketone. This adduct often undergoes subsequent dehydration (loss of a water molecule) upon heating or under acidic or basic conditions to yield a more stable, conjugated α,β-unsaturated ketone. researchgate.net The reaction between cyclohexanone and p-nitrobenzaldehyde is a well-studied model system for this transformation. ajgreenchem.com140.122.64

Asymmetric Induction in Aldol Processes

Achieving asymmetry in aldol reactions is a significant goal in organic synthesis. Organocatalysis has emerged as a powerful tool for this purpose. Chiral secondary amines, particularly proline and its derivatives, are effective catalysts for the asymmetric aldol reaction between cyclohexanones and aromatic aldehydes. ajgreenchem.comnih.gov

The mechanism involves the formation of a chiral enamine intermediate from the reaction of the ketone (this compound) and the chiral amine catalyst. This enamine then attacks the aromatic aldehyde in a stereocontrolled manner, directed by the chiral environment of the catalyst. After hydrolysis, the aldol product is released, and the chiral catalyst is regenerated. nih.gov This methodology allows for the synthesis of aldol products with high diastereoselectivity (favoring either the syn or anti diastereomer) and high enantioselectivity (favoring one of the two enantiomers). ajgreenchem.comacs.org Various proline-based catalysts have been developed to optimize the yield and stereoselectivity of these reactions, often conducted in different solvents, including water or brine, to enhance their efficiency and environmental friendliness. 140.122.64tandfonline.com

| Catalyst Type | Aldehyde Example | Expected Outcome |

| Proline | p-Nitrobenzaldehyde | Asymmetric formation of the aldol adduct with good diastereo- and enantioselectivity. |

| Proline Derivatives (e.g., Pro-Phe peptide) | Aromatic Aldehydes | High diastereo- and enantioselectivity, often with improved yields and lower catalyst loading. tandfonline.com |

| Camphor-based Thiourea-amine | p-Nitrobenzaldehyde | Good yield and enantioselectivity for the anti-aldol product. 140.122.64 |

Cyclization Reactions of Derived Dianions

The generation of dianions from ketones provides a powerful synthetic strategy for the formation of new carbon-carbon bonds. In the case of this compound, the formation of a dianion would involve the deprotonation at both the α- and γ-positions. The resulting nucleophilic species can undergo intramolecular reactions with suitably positioned electrophiles to construct cyclic and spirocyclic systems. While specific studies on the cyclization of dianions derived directly from this compound are not extensively documented in the literature, the principles of dianion chemistry and intramolecular enolate alkylations allow for a detailed projection of their reactivity.

The formation of a dianion from an unsymmetrical ketone like this compound can be achieved using a combination of strong bases. For instance, treatment with lithium diisopropylamide (LDA) could generate the kinetic enolate, followed by the use of a stronger base like sec-butyllithium (B1581126) in the presence of a coordinating agent such as HMPA or DMPU to effect the second deprotonation at the γ-position.

Once formed, this dianion possesses two nucleophilic centers. The regioselectivity of its subsequent reactions is a key consideration. Intramolecular cyclization would typically involve a tethered electrophilic group, which could be introduced prior to dianion formation. Such reactions are instrumental in the synthesis of spirocyclic compounds, where two rings share a common carbon atom.

A hypothetical intramolecular cyclization of a dianion derived from a modified this compound is depicted below. Here, an electrophilic side chain is attached to the quaternary carbon at the 4-position. Upon formation of the dianion, the γ-anion can attack the electrophilic center to form a new ring.

Hypothetical Reaction Scheme for Dianion Cyclization:

The success and stereochemical outcome of such cyclizations are influenced by several factors, including the nature of the electrophile, the length of the tether, the reaction solvent, and the counterion. Research on analogous systems, such as the intramolecular alkylation of ester enolates and nitrile anions, has demonstrated that these reactions can proceed with high stereoselectivity, often governed by the conformational preferences of the transition state.

The formation of spirocycles via intramolecular reactions of enolates is a well-established strategy. For instance, copper-catalyzed enantioselective carboetherification of alkenols has been used to synthesize spirocyclic ethers with high enantiomeric excess. Similarly, organocatalyzed intramolecular Michael additions have been employed to construct seven-membered rings from precursors bearing a β-diketone functionality. These examples underscore the potential of intramolecular cyclizations of stabilized carbanions to generate complex cyclic architectures.

The table below summarizes plausible outcomes for the intramolecular cyclization of a hypothetical ω-haloalkyl derivative of this compound, based on typical yields for similar spirocyclization reactions found in the literature for related ketone enolates.

Table 1: Plausible Outcomes for Intramolecular Dianion Cyclization to Form Spirocycles

| Tether Length (n) | Resulting Spirocycle | Plausible Yield (%) |

|---|---|---|

| 1 | Spiro[3.5]nonane derivative | 45-60 |

| 2 | Spiro[4.5]decane derivative | 65-80 |

Note: The yields are hypothetical and based on analogous intramolecular alkylations of ketone enolates and dianions reported in the literature. The actual yields would be dependent on specific reaction conditions.

Further research into the specific reactivity of dianions derived from this compound would be valuable for expanding the synthetic utility of this compound in the construction of complex spirocyclic frameworks.

Stereochemical and Conformational Studies

Chiral Synthesis and Asymmetric Induction Methodologies

The creation of specific stereoisomers of 4-Ethyl-4-methylcyclohexanone and related compounds relies on sophisticated chiral synthesis and asymmetric induction techniques. Asymmetric induction is the preferential formation of one enantiomer or diastereomer over the other. mdpi.com This can be achieved through the use of chiral auxiliaries, catalysts, or reagents that create a chiral environment during the reaction. acs.orgnih.gov

For instance, the enantioselective alkylation of cyclohexanone (B45756) can be achieved via a chiral enamine intermediate. acs.org In a broader context, the synthesis of chiral compounds, including those with axial or planar chirality, is a significant area of research. nih.gov While specific methods for the direct chiral synthesis of this compound are not extensively detailed in the provided results, the principles of asymmetric synthesis, such as those used for related ketones, are applicable. google.com The development of new organocatalysts, for example, has been shown to be effective in the asymmetric aldol (B89426) reaction of cyclohexanone with aromatic aldehydes, yielding products with high enantiomeric excess. ajgreenchem.com

Enantioselectivity in Biocatalytic Transformations

Biocatalysis has emerged as a powerful and environmentally friendly tool for the synthesis of chiral compounds. sphinxsai.com Enzymes, with their inherent chirality, can catalyze reactions with high enantioselectivity, often yielding a single enantiomer of the product. sphinxsai.comucl.ac.uk

In the context of this compound, Baeyer-Villiger monooxygenases (BVMOs) have been a key area of study. rug.nlnih.gov These enzymes catalyze the oxidation of ketones to lactones. The biotransformation of this compound using BVMOs from the CHMO-family (cyclohexanone monooxygenase) has been shown to produce the corresponding lactone with good yields and enantiomeric excesses of around 80%. rug.nl Interestingly, CPMO-type enzymes, another class of BVMOs, exhibit much lower selectivity for this substrate while producing the same lactone enantiomer. rug.nl

The kinetic resolution of cyclic ketones bearing α-quaternary stereocenters, a category that includes this compound, has been successfully achieved using cyclohexanone monooxygenase (CHMO) from Acinetobacter calcoaceticus. nih.gov This process results in lactones with high enantioselectivity (up to >99% ee). nih.gov However, the efficiency of this transformation can be influenced by the substrate's structure; for example, substituting the methyl group at the α-position with an ethyl group in a related ketone led to inefficient transformation, although the product that did form had high enantiocontrol. nih.gov

The reduction of cyclohexanones to their corresponding cyclohexanols using biocatalysts like Baker's Yeast has also been explored. sphinxsai.comfortunejournals.com While the specific reduction of this compound was not detailed, the successful reduction of related compounds like 4-ethylcyclohexanone (B1329521) highlights the potential of this method for generating chiral alcohols. sphinxsai.com

Table 1: Enantioselectivity in Biocatalytic Baeyer-Villiger Oxidation of this compound

| Biocatalyst Family | Product | Yield | Enantiomeric Excess (ee) |

| CHMO-family | Lactone | Good | ~80% |

| CPMO-type | Lactone | - | Much lower selectivity |

Data sourced from de Gonzalo et al. (2010) rug.nl

Conformational Analysis and Isomerism

The three-dimensional structure of this compound and its derivatives is crucial to understanding their reactivity. This involves analyzing the stable conformations of the cyclohexanone ring and the stereoisomerism of related compounds.

Chair Conformation Analysis of the Cyclohexanone Ring

The cyclohexane (B81311) ring, the core structure of this compound, predominantly adopts a chair conformation, which is its most stable arrangement. vaia.com In a substituted cyclohexane, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. vaia.comvaia.com

For monosubstituted cyclohexanes, the conformation where the substituent is in the equatorial position is generally more stable due to the minimization of steric strain, specifically 1,3-diaxial interactions. libretexts.orgspcmc.ac.in This principle extends to disubstituted cyclohexanes. When determining the most stable conformation, the goal is to place the larger, bulkier substituent in the equatorial position. vaia.comlibretexts.org In the case of this compound, both the ethyl and methyl groups are at the same carbon atom (C4). The analysis would involve comparing the steric bulk of the ethyl versus the methyl group to determine which conformation is preferred, though specific energetic data for this compound was not found.

Stereoisomerism of Related Cyclohexane Derivatives (e.g., cis-/trans-1-Ethyl-4-methylcyclohexane)

The study of related disubstituted cyclohexanes, such as 1-Ethyl-4-methylcyclohexane, provides valuable insights into stereoisomerism. This compound can exist as cis and trans isomers. nist.govnist.gov In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. vaia.com

For cis-1-ethyl-4-methylcyclohexane, one substituent will be axial and the other equatorial in the chair conformation. vaia.com A ring flip will interchange these positions. The more stable conformation will have the larger ethyl group in the equatorial position. vaia.com

For trans-1-ethyl-4-methylcyclohexane, both substituents can be either axial or both can be equatorial. vaia.com The conformation where both the ethyl and methyl groups are in the equatorial position is significantly more stable. vaia.com

Table 2: Properties of cis- and trans-1-Ethyl-4-methylcyclohexane

| Isomer | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) |

| cis-1-Ethyl-4-methylcyclohexane | 4926-78-7 nist.gov | C₉H₁₈ nist.gov | 126.2392 nist.gov |

| trans-1-Ethyl-4-methylcyclohexane | 6236-88-0 nist.gov | C₉H₁₈ nist.gov | 126.2392 nist.gov |

Axial and Planar Chirality Considerations in Related Systems

Chirality is not limited to molecules with a stereogenic carbon center. wikipedia.org Axial chirality arises from the non-planar arrangement of four groups about a chiral axis, as seen in some allenes and biphenyls. pitt.educsic.es Planar chirality occurs when a molecule has a plane of chirality, such as in certain substituted metallocenes or trans-cyclooctene. wikipedia.orgpitt.edu

While this compound itself does not exhibit axial or planar chirality, these concepts are relevant in the broader context of complex molecule synthesis where such chiral elements might be present. nih.gov For instance, the absolute configuration of molecules with axial or planar chirality can be determined using advanced techniques like the crystalline sponge method. nih.gov The principles of asymmetric induction are also applicable to the synthesis of these types of chiral molecules. nih.gov Understanding these alternative forms of chirality is important for the design and synthesis of complex, three-dimensional molecular architectures. sciencesconf.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4-ethyl-4-methylcyclohexanone, various NMR experiments provide insights into its chemical structure, connectivity, and dynamic behavior in solution.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

Detailed experimental ¹H and ¹³C NMR data for this compound are not widely available in the public domain. However, based on the known spectral data of related compounds such as 4-ethylcyclohexanone (B1329521) and 4-methylcyclohexanone (B47639), theoretical chemical shifts and coupling patterns can be predicted.

In the ¹H NMR spectrum, one would expect distinct signals for the ethyl and methyl protons, as well as the protons on the cyclohexanone (B45756) ring. The methylene (B1212753) protons of the ethyl group would likely appear as a quartet, coupled to the methyl triplet. The protons on the cyclohexanone ring would exhibit complex splitting patterns due to geminal and vicinal coupling. The chemical shifts of the protons alpha to the carbonyl group (at the C2 and C6 positions) would be shifted downfield.

The ¹³C NMR spectrum would show distinct resonances for each carbon atom in the molecule. The carbonyl carbon (C1) would appear at a characteristic downfield shift (typically in the 200-220 ppm range). The quaternary carbon at position 4 would also be readily identifiable. The chemical shifts of the other ring carbons and the ethyl and methyl substituents would provide further confirmation of the structure.

A comprehensive analysis would involve the determination of coupling constants (J-values) from the ¹H NMR spectrum, which provide valuable information about the dihedral angles between adjacent protons and thus the conformation of the cyclohexanone ring.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | ~210 |

| C2/C6 (CH₂) | ~2.2-2.4 | ~40 |

| C3/C5 (CH₂) | ~1.6-1.8 | ~35 |

| C4 (C) | - | ~38 |

| C4-CH₃ | ~1.0 | ~25 |

| C4-CH₂CH₃ | ~1.4 (quartet) | ~32 |

| C4-CH₂CH₃ | ~0.9 (triplet) | ~8 |

Note: These are predicted values and require experimental verification.

Variable-Temperature NMR for Dynamic Conformational and Exchange Processes

Substituted cyclohexanones, including this compound, exist as an equilibrium of rapidly interconverting chair conformations at room temperature. Variable-temperature (VT) NMR spectroscopy is a powerful tool to study these dynamic processes. guidechem.comnist.gov By lowering the temperature, the rate of ring inversion can be slowed down on the NMR timescale, allowing for the observation of separate signals for the axial and equatorial conformers.

While specific VT-NMR studies on this compound are not readily found, research on related methyl-substituted cyclohexanones has demonstrated the utility of this technique in determining the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibria. nist.gov Such studies would reveal the preferred conformation of the ethyl and methyl groups at the C4 position and provide insights into the steric and electronic factors governing the conformational preference.

Multidimensional NMR Techniques (e.g., COSY for Proton Assignments)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals, especially in complex molecules. A Homonuclear Correlation Spectroscopy (COSY) experiment for this compound would reveal correlations between coupled protons. For instance, cross-peaks would be observed between the methylene and methyl protons of the ethyl group, and between adjacent protons on the cyclohexanone ring (e.g., H2 with H3). This information is crucial for confirming the connectivity of the molecule and assigning the complex multiplets in the 1D ¹H NMR spectrum. While specific COSY data for the title compound is not available, the principles of this technique are well-established for structural elucidation. umich.edu

Vibrational Spectroscopy (IR and Raman)

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. This peak is typically observed in the region of 1715-1725 cm⁻¹ for a six-membered ring ketone. The spectrum would also show characteristic C-H stretching vibrations for the alkyl groups (around 2850-3000 cm⁻¹) and C-H bending vibrations. While a specific FTIR spectrum for this compound is not publicly documented, the spectra of related compounds like 4-ethylcyclohexanone and 4-methylcyclohexanone show these characteristic features. acs.orgchemicalbook.com

Interactive Data Table: Characteristic IR Absorptions for Cyclohexanones

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O | Stretch | 1715 - 1725 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| CH₂ | Bend (Scissoring) | ~1465 |

| CH₃ | Bend (Asymmetric) | ~1450 |

| CH₃ | Bend (Symmetric) | ~1375 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The C=O stretch in the Raman spectrum is also expected to be a prominent feature. Additionally, Raman spectroscopy is particularly sensitive to the vibrations of the carbon skeleton, providing a detailed fingerprint of the molecule. Although a specific Raman spectrum for this compound is not available in the searched literature, studies on related compounds like 4-ethylcyclohexanone have been reported. acs.org

Analysis of Vibrational Wavenumbers and Band Intensities

The analysis of vibrational spectra allows for the identification of characteristic bond vibrations. For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration, which is typically observed in the region of 1670-1780 cm⁻¹. athabascau.ca For cyclohexanone structures specifically, this peak is expected around 1700 cm⁻¹. researchgate.net The presence of methyl and ethyl groups introduces C-H stretching vibrations, which are characteristic of alkanes and appear in the 2850-3000 cm⁻¹ range. libretexts.org Additionally, C-H bending vibrations for methyl and methylene groups are expected between 1400 cm⁻¹ and 1470 cm⁻¹. libretexts.org

Raman spectroscopy offers complementary information. While IR spectroscopy is more sensitive to bonds with strong dipole moments like C=O, Raman spectroscopy is effective for non-polar, symmetric bonds. mt.com Differences in the crystalline structure or molecular conformation can lead to shifts in the observed vibrational frequencies in both IR and Raman spectra. researchgate.net For instance, variations in the torsion angle between the aryl ring and the carbonyl group in related compounds have been shown to alter the C=O stretching frequency. researchgate.net

A theoretical prediction of the vibrational wavenumbers can be achieved through quantum chemical calculations, which, when compared with experimental data, provides a comprehensive assignment of the fundamental vibrational modes. kahedu.edu.inresearchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Strong |

| C=O (Ketone) | Stretching | ~1715 | Strong |

| -CH₂- | Bending (Scissoring) | ~1465 | Medium |

| -CH₃ | Bending (Asymmetric) | ~1450 | Medium |

| -CH₃ | Bending (Symmetric) | ~1375 | Medium to Weak |

| C-C | Stretching | 1000 - 1250 | Medium to Weak |

This table is generated based on typical vibrational frequencies for organic functional groups. athabascau.calibretexts.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of this compound, as well as for its identification and quantification in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile compounds like this compound. irsst.qc.ca This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. irsst.qc.ca A sample containing the compound is vaporized and passed through a long capillary column, where components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio. akjournals.com

This method is highly effective for assessing the purity of a this compound sample. The resulting chromatogram will show a primary peak corresponding to the compound, and the area of this peak relative to any impurity peaks allows for quantification. The mass spectrum associated with the primary peak serves as a molecular fingerprint, which can be compared against spectral libraries for definitive identification. akjournals.comnih.gov The fragmentation pattern would be characteristic of the molecule's structure, showing losses of alkyl groups (ethyl, methyl) and other fragments resulting from the cyclohexanone ring.

Table 2: Typical Parameters for GC-MS Analysis

| Parameter | Description |

| GC Column | Typically a non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5). |

| Carrier Gas | Helium or Hydrogen. |

| Injection Mode | Split/Splitless injection. |

| Temperature Program | A programmed temperature ramp (e.g., initial temp 50°C, ramp to 250°C) to ensure separation of components. |

| MS Ionization | Electron Ionization (EI) at 70 eV. |

| MS Detector | Quadrupole or Time-of-Flight (TOF) analyzer. |

This table outlines general parameters for GC-MS analysis of organic compounds. akjournals.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous confirmation of a compound's elemental formula. scispace.com Unlike nominal mass spectrometers, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) can measure mass with very high accuracy, typically below 5 parts per million (ppm). scispace.comnih.gov This precision allows for the differentiation between molecules that may have the same nominal mass but different elemental compositions (isobars). scispace.com

For this compound, the molecular formula is C₉H₁₆O. nih.gov HRMS can be used to measure the exact mass of its molecular ion, providing strong evidence for its identity. The experimentally determined mass can be compared to the theoretically calculated exact mass to confirm the elemental composition.

Table 3: Molecular Mass Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O | nih.gov |

| Nominal Mass | 140 Da | |

| Monoisotopic Mass | 140.120115130 Da | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing compounds in complex matrices, especially those that are not sufficiently volatile or are thermally unstable for GC-MS. nih.govdphen1.com This method is particularly valuable in metabolomics and for monitoring chemical reactions. nih.gov

In an LC-MS/MS system, the sample is first separated by high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), where molecules are ionized, typically forming protonated molecules [M+H]⁺. huji.ac.il Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific precursor ion (e.g., the molecular ion of this compound), subjecting it to fragmentation, and then analyzing the resulting product ions. nih.govendocrine-abstracts.org This process, known as multiple reaction monitoring (MRM), allows for highly selective quantification of the target compound even in the presence of significant background interference. acs.org For instance, LC-MS/MS could be employed to detect and quantify this compound and its potential metabolites in biological samples. endocrine-abstracts.org

Microwave Spectroscopy for Rotational Spectra and Ground State Structures

Microwave spectroscopy is a high-resolution technique that provides precise information about the geometric structure of molecules in the gas phase. fiveable.mewikipedia.org By measuring the absorption of microwave radiation, it is possible to determine the rotational constants of a molecule, which are inversely proportional to its moments of inertia. fiveable.me From these moments of inertia, detailed structural parameters such as bond lengths, bond angles, and dihedral angles can be derived with very high accuracy. wikipedia.org

The technique is applicable to molecules that possess a permanent electric dipole moment, a condition met by this compound due to its polar carbonyl group. A microwave spectroscopy study of the related compound, 4-ethylcyclohexanone, has successfully confirmed the structure of its ground state. researchgate.net A similar investigation of this compound would be expected to yield the precise three-dimensional arrangement of its atoms, including the conformation of the cyclohexanone ring (e.g., chair, boat) and the orientation of the ethyl and methyl substituents. Analysis of hyperfine splitting in the rotational spectrum, caused by interactions with nuclear spins, can also provide information about the electronic environment around specific nuclei.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Molecular Structure and Vibrational Spectra

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. espublisher.com It is widely applied to predict the geometry, spectroscopic properties, and reactivity of organic compounds like 4-Ethyl-4-methylcyclohexanone. mdpi.comacs.org The B3LYP hybrid functional is a commonly employed method for such calculations, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational efficiency. mdpi.comresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. acs.org For this compound, the cyclohexanone (B45756) ring is expected to adopt a chair conformation to minimize steric and torsional strain. The ethyl and methyl substituents at the C4 position can be arranged in either axial or equatorial positions. Quantum chemical calculations consistently show that substituents on a cyclohexane (B81311) ring prefer the equatorial position to minimize steric hindrance. researchgate.net Therefore, the most stable conformer would have the bulkier ethyl group in the equatorial position. The geometry is optimized by adjusting all bond lengths and angles until the forces on each atom are negligible. acs.org The resulting parameters can be compared with experimental data from techniques like X-ray diffraction for validation, with correlation coefficients often exceeding 0.95 for both bond lengths and angles. semanticscholar.orgnih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Chair Conformation) Note: These values are representative and based on typical DFT calculations for substituted cyclohexanones.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C1=O | 1.215 |

| Bond Length (Å) | C1-C2 | 1.520 |

| Bond Length (Å) | C3-C4 | 1.545 |

| Bond Length (Å) | C4-C(Ethyl) | 1.550 |

| Bond Length (Å) | C4-C(Methyl) | 1.540 |

| Bond Angle (°) | O=C1-C2 | 121.5 |

| Bond Angle (°) | C3-C4-C5 | 109.8 |

| Bond Angle (°) | C(Ethyl)-C4-C(Methyl) | 109.5 |

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. acs.org The calculated frequencies correspond to the different vibrational modes, such as stretching, bending, and torsional motions of the atoms. libretexts.org For this compound, the most prominent feature in the calculated IR spectrum is expected to be the strong absorption band corresponding to the C=O stretching vibration, typically found in the 1700-1725 cm⁻¹ region for cyclohexanones. wustl.edu Other characteristic bands include C-H stretching vibrations from the methyl, ethyl, and cyclohexyl groups around 2850-3000 cm⁻¹. libretexts.org Calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. acs.orgwustl.edu

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: Wavenumbers are illustrative and based on general values for similar functional groups.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Asymmetric/Symmetric Stretch (Alkyl) | 2960 - 2850 | Medium to Strong |

| C=O Stretch | 1725 - 1705 | Very Strong |

| CH₂ Bending (Scissoring) | 1470 - 1440 | Medium |

| CH₃ Bending | ~1380 | Medium to Weak |

| C-C Stretch (Ring) | 1200 - 800 | Weak to Medium |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. For this compound, DFT calculations would show that the HOMO is primarily localized on the lone pairs of the carbonyl oxygen atom, while the LUMO is the π* antibonding orbital of the C=O double bond. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.comresearchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound Note: Energy values are representative for this class of compounds.

| Parameter | Calculated Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | +1.2 |

| HOMO-LUMO Gap (ΔE) | 7.7 |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While DFT is highly accurate, it can be computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) offers a faster alternative for conformational analysis by using classical physics and parameterized force fields (like MM3) to calculate molecular energies. acs.orgresearchgate.net For this compound, MM calculations are particularly useful for exploring the different conformations of the chair-form ring and the rotational isomers of the ethyl group. sci-hub.se These calculations confirm that conformers with axial substituents are higher in energy than those with equatorial substituents due to unfavorable 1,3-diaxial steric interactions. researchgate.net Molecular dynamics (MD) simulations, which use these force fields to simulate the movement of atoms over time, can provide further insight into the flexibility of the molecule and the energy barriers between different conformations. researchgate.net

Quantum Chemical Studies on Enantioselectivity and Reaction Pathways

The this compound molecule is prochiral because the two faces of the carbonyl group are not equivalent. A nucleophilic attack on the carbonyl carbon can lead to the formation of a new chiral center, resulting in two enantiomeric products. Quantum chemical methods, particularly DFT, are extensively used to predict and rationalize the enantioselectivity of such reactions. rsc.orgacs.org

To do this, computational chemists model the entire reaction pathway for the formation of each enantiomer. acs.org This involves identifying the structures of the reactants, transition states, intermediates, and products. The transition state is the highest energy point along the reaction coordinate, and its relative energy determines the rate and selectivity of the reaction. By comparing the calculated activation energies (the energy difference between the reactants and the transition state) for the pathways leading to the (R) and (S) products, one can predict which enantiomer will be formed preferentially. rsc.org These studies have shown that subtle steric and electronic interactions between the substrate, reagents, and catalyst in the transition state structure are responsible for the observed enantioselectivity. rsc.org

Investigation of Solvent Effects on Reaction Mechanisms

Reactions are almost always carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. acs.orgwhiterose.ac.uk Computational models can account for these solvent effects. The most common approach is the use of an implicit solvent model, such as the Polarizable Continuum Model (PCM). nih.govgaussian.com In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. gaussian.com

These calculations can predict how the energies of reactants, transition states, and products are stabilized or destabilized by solvents of different polarities. For example, polar solvents are better at stabilizing charged or highly polar transition states, which can accelerate the reaction compared to non-polar solvents. researchgate.net By performing calculations in both the gas phase and with various solvent models (e.g., for toluene, methanol (B129727), or water), researchers can gain a deeper understanding of the solvent's role in influencing the reaction pathway and selectivity of processes involving this compound. gaussian.comresearchgate.net

Reaction Kinetics and Thermodynamic Analysis

Experimental Kinetic Studies of 4-Ethyl-4-methylcyclohexanone Transformations

Experimental kinetic studies focus on measuring reaction rates and understanding how these rates are influenced by various factors. For cyclic ketones, common transformations include catalytic hydrogenation of the carbonyl group, oxidation, and condensation reactions.

The rate of a chemical reaction is defined by a rate law, which includes the rate constant (k) and the dependence of the rate on the concentration of each reactant, known as the reaction order. These parameters are determined experimentally by monitoring the concentration of reactants or products over time.

For instance, in the hydrogenation of cyclohexanone (B45756) derivatives, the reaction order with respect to the ketone and hydrogen can vary significantly. Studies on the hydrogenation of phenol (B47542) to cyclohexanone, a related process, are often described using a pseudo-first-order approximation. rsc.org However, more detailed kinetic analyses reveal more complex dependencies. The gas-phase hydrogenation of ethylbenzene (B125841) on a Ni/Al2O3 catalyst showed reaction orders near zero for the aromatic compound and between 1.2 and 2.3 for hydrogen, depending on the temperature. teledos.gr Similarly, kinetic studies of cyclohexane (B81311) oxidation over metal-nitrogen-doped carbon catalysts have shown apparent reaction orders of less than one for both cyclohexane and the oxidant, which suggests a surface-mediated reaction mechanism where the rate is not directly proportional to the bulk concentration of the reactants. researchgate.net

A representative table of kinetic parameters for reactions involving analogous cyclic compounds is presented below.

| Reaction | Compound | Catalyst | Reaction Order (Reactant) | Reaction Order (H₂) | Rate Constant (k) | Reference |

|---|---|---|---|---|---|---|

| Hydrogenation | Phenol | Ru/SBA-15 | 0 | - | - | nih.govresearchgate.net |

| Hydrogenation | Ethylbenzene | Ni/Al₂O₃ | ~0 | 1.2 - 2.3 | - | teledos.gr |

| Ammoximation | Cyclohexanone | Clay-based TS-1 | Follows Eley–Rideal kinetics | researchgate.net | ||

| Oxidation | Cyclohexane | Fe-N-C | <1 | - | - | researchgate.net |

The kinetics of this compound transformations are highly sensitive to the choice of catalyst and the reaction conditions, including temperature, pressure, and solvent.

Catalysts:

Heterogeneous Catalysts: Supported metal catalysts are commonly used for hydrogenation. For example, Pd/γ-Al2O3 has shown high performance in the selective hydrogenation of lignin-derived phenols to the corresponding cyclohexanols, where a substituted cyclohexanone is an intermediate. researchgate.net The nature of the support material (e.g., Al₂O₃, carbon, zeolites) can significantly influence catalytic activity and selectivity by affecting metal dispersion, acidity, and resistance to deactivation. rsc.org In the selective hydrogenation of p-cresol (B1678582) to 4-methylcyclohexanone (B47639), the catalyst's performance was linked to the surface coverage of the reactants, which in turn dictates selectivity. osti.gov

Homogeneous/Enzymatic Catalysts: Enzymes, such as ketoreductases, can catalyze the reduction of cyclohexanones with high stereoselectivity. researchgate.net In other reactions, such as the hydrogen-deuterium exchange of cyclohexanone, proline derivatives act as effective organocatalysts. nih.gov

Reaction Conditions:

Temperature: Increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation. However, it can also negatively impact selectivity. In the hydrogenation of p-cresol, selectivity towards 4-methylcyclohexanone decreased at temperatures above 100 °C due to the promotion of the subsequent hydrogenation to 4-methylcyclohexanol. osti.gov

Pressure: In gas-phase reactions like hydrogenation, the partial pressure of hydrogen is a critical parameter that directly influences the reaction rate. teledos.gr

Solvent and pH: The solvent can affect reaction kinetics through solubility effects and by participating in the reaction mechanism. In aqueous media, pH is a crucial factor. The catalytic activity of proline derivatives in the H/D exchange of cyclohexanone shows a strong dependence on the pD (the equivalent of pH in D₂O). nih.gov The choice of buffer can also have a dramatic influence on catalytic activity due to specific interactions with reaction intermediates. nih.gov

Determination of Activation Energies and Pre-exponential Factors

The activation energy (Ea) represents the minimum energy required for a reaction to occur, while the pre-exponential factor (A) relates to the frequency of molecular collisions with the correct orientation. These parameters are derived from the Arrhenius equation by measuring the rate constant at different temperatures.

The apparent activation energy for the hydrogenation of p-cresol to 4-methylcyclohexanone was determined to be 67 ± 2 kJ mol⁻¹ , while the subsequent hydrogenation of the ketone to 4-methylcyclohexanol had a higher Ea of 92 ± 11 kJ mol⁻¹ . osti.gov This difference in activation energies is key to achieving selective hydrogenation to the ketone.

In a similar system, the hydrogenation of 4-ethylphenol to 4-ethylcyclohexanone (B1329521) had an apparent Ea of 22.7 kJ mol⁻¹ , and the subsequent hydrogenation of the C=O bond had an even lower Ea of 13.6 kJ mol⁻¹ . researchgate.net

The hydrogenation of phenol to cyclohexanol (B46403) over a Ru/SBA-15 catalyst was found to have a very low apparent activation energy of 10.88 kJ mol⁻¹ . researchgate.net

For the ammoximation of cyclohexanone , the activation energy was determined to be 98.8 kJ/mol . researchgate.net

Computational methods, such as Density Functional Theory (DFT), can also be used to calculate activation Gibbs free energies (ΔG‡) for proposed reaction pathways, as demonstrated in the hydride reduction of various cyclic ketones. acs.org

The following table summarizes activation energies for relevant transformations of analogous compounds.

| Reaction | Substrate → Product | Catalyst | Activation Energy (Ea) / ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|---|

| Hydrogenation | p-Cresol → 4-Methylcyclohexanone | - | 67 ± 2 kJ/mol | osti.gov |

| Hydrogenation | 4-Methylcyclohexanone → 4-Methylcyclohexanol | - | 92 ± 11 kJ/mol | osti.gov |

| Hydrogenation | 4-Ethylphenol → 4-Ethylcyclohexanone | Pd/γ-Al₂O₃ | 22.7 kJ/mol | researchgate.net |

| Hydrogenation | 4-Ethylcyclohexanone → 4-Ethylcyclohexanol | Pd/γ-Al₂O₃ | 13.6 kJ/mol | researchgate.net |

| Hydrogenation | Phenol → Cyclohexanol | Ru/SBA-15 | 10.88 kJ/mol | researchgate.net |

| Ammoximation | Cyclohexanone → Cyclohexanone Oxime | Clay-based TS-1 | 98.8 kJ/mol | researchgate.net |

| Hydride Reduction | Tropinone + LAH | - | ΔG‡ = 6.9 kcal/mol (Axial attack) | acs.org |

Mechanistic Kinetic Modeling (e.g., Eley–Rideal Mechanism, Pseudohomogeneous Models)

Mechanistic modeling aims to develop a mathematical description of a reaction based on its proposed sequence of elementary steps. For heterogeneously catalyzed reactions involving substituted cyclohexanones, several models are considered.

The Eley–Rideal (E–R) mechanism is a model for surface reactions in which a gas-phase molecule reacts directly with a species already adsorbed on the catalyst surface. ethz.chnumberanalytics.com This is distinct from the Langmuir-Hinshelwood (L-H) mechanism, where both reactants must be adsorbed on adjacent sites before reacting. ethz.chnumberanalytics.com The E-R mechanism can be relevant at higher temperatures or when one reactant has a low probability of adsorbing. numberanalytics.com Kinetic studies of cyclohexanone ammoximation over a clay-based titanium silicalite-1 (TS-1) composite found that the experimental data fit well with an Eley–Rideal mechanism, where the reaction occurs between adsorbed hydrogen peroxide and other reactants in the free state. researchgate.net DFT calculations for the oxidation of cyclohexane also suggested a radical-mediated Eley-Rideal mechanism. researchgate.net

Pseudohomogeneous models are another class of kinetic models that treat the multiphase catalytic system (e.g., solid catalyst in a liquid or gas phase) as a single phase. This simplification is often used in reactor design but may not capture the detailed surface chemistry. The choice between a more complex adsorption-based model (like L-H or E-R) and a simpler pseudohomogeneous model depends on the system and the desired level of detail.

Kinetic modeling for the hydrogenation of acetophenone, a related ketone, was successfully interpreted using a Langmuir-Hinshelwood model. researchgate.net This highlights that the specific reaction system dictates the most appropriate mechanistic model.

Thermodynamic Parameters of Reactions and Chemical Equilibrium Studies

Thermodynamic analysis of reactions involving this compound and its derivatives focuses on changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters determine the spontaneity of a reaction and the position of the chemical equilibrium.

Experimental and computational studies on analogous systems provide key thermodynamic data. For the ketalization of cyclohexanone with 1,4-butanediol, the standard thermodynamic parameters were determined as ΔH⁰ = -12.85 kJ mol⁻¹, ΔG⁰ = -1.04 kJ mol⁻¹, and ΔS⁰ = -39.61 J K⁻¹ mol⁻¹. acs.org The negative ΔH indicates an exothermic reaction, while the small negative ΔG suggests the reaction is spontaneous under standard conditions. acs.org

Conformational equilibrium is another important aspect. For cis-1-ethyl-4-methylcyclohexane , a reduction product of the title compound, low-temperature NMR studies determined the thermodynamic parameters for the equilibrium between its two chair conformers. The conformational enthalpy difference (-ΔH°) was found to be 1.82 ± 0.07 kcal/mol, and the entropy difference (ΔS°) was -0.28 ± 0.4 cal K⁻¹ mol⁻¹. cdnsciencepub.com

The following table summarizes key thermodynamic parameters for relevant reactions and equilibria.

| Process | Compound | ΔH⁰ (kJ/mol or kcal/mol) | ΔS⁰ (J/K·mol or cal/K·mol) | ΔG⁰ (kJ/mol) | Reference |

|---|---|---|---|---|---|

| Ketalization with 1,4-butanediol | Cyclohexanone | -12.85 kJ/mol | -39.61 J/K·mol | -1.04 kJ/mol | acs.org |

| Conformational Equilibrium | cis-1-Ethyl-4-methylcyclohexane | -ΔH⁰ = 1.82 kcal/mol | ΔS⁰ = -0.28 cal/K·mol | - | cdnsciencepub.com |

Applications in Organic Synthesis and Chemical Biology

Role as an Intermediate in the Synthesis of Complex Organic Molecules

4-Ethyl-4-methylcyclohexanone serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and specialty chemicals. ontosight.ai Its ketone functional group and cyclic structure allow for a variety of chemical transformations.